L-脯氨酰-L-苯丙氨酸

描述

L-prolyl-L-phenylalanine is a dipeptide combining L-proline and L-phenylalanine, two amino acids important in various biological processes and synthetic applications. Research into this compound spans from enzymatic synthesis to detailed molecular structure analysis, showcasing its relevance in both scientific and industrial contexts.

Synthesis Analysis

Enzymatic synthesis is a key method for producing oligopeptides like L-prolyl-L-phenylalanine. Viswanathan et al. (2010) explored the protease-catalyzed oligomerization of hydrophobic amino acid ethyl esters, including L-phenylalanine, in homogeneous reaction media, highlighting the importance of water miscible cosolvents in achieving high yields under homogeneous conditions (Viswanathan et al., 2010). Additionally, Sawayama et al. (1990) described the synthesis of L-prolyl-L-phenylalanine as part of the antihypertensive agent alacepril, emphasizing the role of N-formylation and the presence of an intramolecular hydrogen bond in its structure (Sawayama et al., 1990).

Molecular Structure Analysis

The molecular structure of L-prolyl-L-phenylalanine has been elucidated through various analytical techniques. Sabesan and Venkatesan (1971) determined the crystal structure of L-prolyl-L-phenylalanine-o-methoxy hydrobromide, revealing the presence of a disordered pyrrolidine ring atom and the stabilization of molecules by a system of hydrogen bonds (Sabesan & Venkatesan, 1971).

Chemical Reactions and Properties

The chemical properties of L-prolyl-L-phenylalanine involve its reactivity and potential for further chemical modifications. Crich and Banerjee (2007) demonstrated the utility of erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation at phenylalanine, showcasing the compound's versatility in peptide synthesis (Crich & Banerjee, 2007).

Physical Properties Analysis

The study by Lee et al. (2002) on L-phenylalanine and its hydrated clusters provided insights into the physical properties of L-phenylalanine derivatives, including L-prolyl-L-phenylalanine, by investigating their supersonic expansion and resonant two-photon ionization spectra (Lee et al., 2002).

Chemical Properties Analysis

Ganesan and Wang (2009) explored intramolecular interactions of L-phenylalanine through inner shell chemical shift, revealing the influence of functional groups on the chemical properties of phenylalanine and its derivatives. This study provides a basis for understanding the chemical behavior of L-prolyl-L-phenylalanine (Ganesan & Wang, 2009).

科学研究应用

提高 L-苯丙氨酸的产量:研究集中在提高大肠杆菌中 L-苯丙氨酸的产量。例如,显着提高了莽草酸途径中特定酶的浓度,从而显着提高了苯丙氨酸的产量。这种方法对提高代谢途径中所需产物的产量具有实际意义 (Ding 等人,2016)。

基因工程提高产量:另一项研究表明,系统级工程(包括某些转运系统的失活和增加酶水平的基因改造)导致大肠杆菌中 L-苯丙氨酸的产量大幅增加 (Liu 等人,2018)。

代谢工程和蛋白质进化:代谢工程结合蛋白质进化用于增加大肠杆菌中由葡萄糖合成的 L-苯丙氨酸的产量。这种方法显着提高了转化率,展示了更有效的生物技术生产工艺的潜力 (Báez-Viveros 等人,2004)。

生物反应器生产:人们已经努力使用生物反应器大规模经济地生产 L-苯丙氨酸。为此目的对大肠杆菌菌株进行工程改造,导致 L-苯丙氨酸的高生产率,表明大规模生产的可行性 (Bang 等人,2021)。

蛋白酶催化的低聚:已经探索了由 L-苯丙氨酸酶促合成寡肽,证明了使用蛋白酶催化创建特定肽序列的潜力。这项研究突出了水混溶共溶剂在肽合成中的作用 (Viswanathan 等人,2010)。

苯丙氨酸在植物和真菌代谢中的作用:研究探讨了 L-苯丙氨酸在植物和真菌代谢中的作用,特别是它通过莽草酸途径合成以及随后在蛋白质合成和次生代谢物生产中的作用 (Hyun 等人,2011)。

未来方向

L-prolyl-L-phenylalanine exhibits considerable potential for diverse applications in both biochemical and biomedical research . It can be used for polypeptide synthesis, where phenylalanine is an aromatic amino acid that can inhibit the activity of Angiotensin-converting enzyme (ACE) . It is also the focus of extensive exploration as a potential therapeutic agent for a range of conditions, including hypertension, cardiovascular disease, and Alzheimer’s disease .

属性

IUPAC Name |

(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c17-13(11-7-4-8-15-11)16-12(14(18)19)9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,16,17)(H,18,19)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIANZLCJVYEFX-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prolylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

L-prolyl-L-phenylalanine | |

CAS RN |

13589-02-1 | |

| Record name | Prolylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

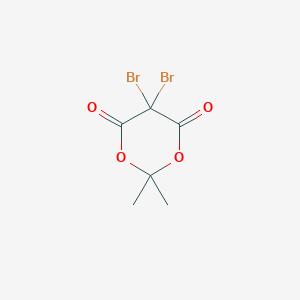

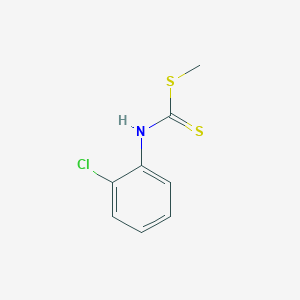

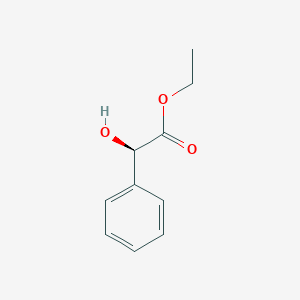

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

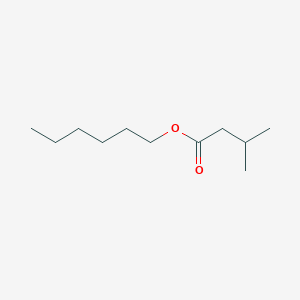

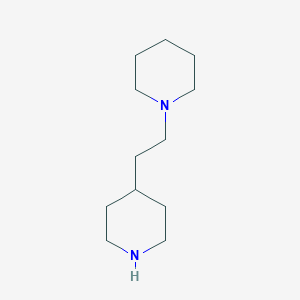

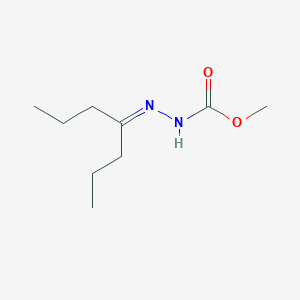

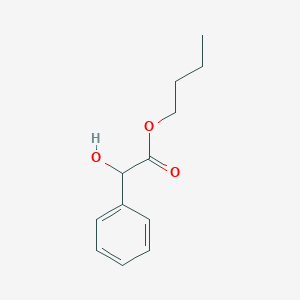

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B77018.png)